molecular formula C17H14N2O5S B2993386 3-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)propanamide CAS No. 892852-83-4

3-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)propanamide

Cat. No. B2993386
CAS RN: 892852-83-4
M. Wt: 358.37
InChI Key: AVYBGKWCWKWCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)propanamide, commonly known as BSPP, is a chemical compound that has been extensively studied for its biological and medicinal properties. It is a potent inhibitor of the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Oxidative Cross-Coupling Reactions : Compounds related to 3-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)propanamide participate in oxidative cross-coupling reactions that produce derivatives with potential pharmacological applications. For example, benzenesulfonamides react with acrylate esters to produce derivatives under a palladium-copper catalyst system (Miura et al., 1998).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Derivatives of benzenesulfonamide, including those incorporating 1,3-dioxoisoindolin moieties, have been shown to inhibit carbonic anhydrase, a metalloenzyme involved in many physiological processes. These inhibitors have potential applications in treating conditions such as glaucoma and cancer (Sethi et al., 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c20-14(9-10-25(23,24)11-5-2-1-3-6-11)18-13-8-4-7-12-15(13)17(22)19-16(12)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYBGKWCWKWCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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